Boc-gly-met-OH

Description

Contextualization within Peptide and Organic Synthesis Paradigms

The construction of peptides involves the sequential formation of amide (peptide) bonds between amino acids. This process requires the selective protection of the α-amino group of one amino acid and the α-carboxyl group of another to prevent unwanted side reactions and ensure the correct sequence. The Boc group is a classic example of an acid-labile α-amino protecting group. libretexts.orgamericanpeptidesociety.org Its use defines a major strategic approach in peptide synthesis, often referred to as the Boc/Bzl strategy, where side-chain functional groups are typically protected with benzyl-based groups. peptide.com This methodology contrasts with the other prevalent strategy, the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection. americanpeptidesociety.orgthermofisher.com The choice between these strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org

Significance of Protected Amino Acid Derivatives in Constructing Complex Biomolecules

Protected amino acid derivatives like Boc-gly-met-OH are indispensable tools for the synthesis of complex peptides and proteins. By temporarily masking the reactive amino group, the Boc group allows for the controlled activation of the carboxyl group of the methionine residue for coupling with the next amino acid in the sequence. cymitquimica.commasterorganicchemistry.com This stepwise approach is the foundation of both solution-phase and solid-phase peptide synthesis (SPPS), the latter of which revolutionized the field by immobilizing the growing peptide chain on a solid support. masterorganicchemistry.comambiopharm.com The stability of the Boc group under various coupling conditions, coupled with its straightforward removal under specific acidic conditions, provides the necessary orthogonality for the successful construction of intricate biomolecules. chemimpex.comcreative-peptides.com

Overview of Boc-Strategy in Academic Research Synthesis

The Boc strategy, first introduced in the 1950s, was a foundational method for solid-phase peptide synthesis. thermofisher.com It involves the use of moderately strong acid, typically trifluoroacetic acid (TFA), for the removal of the Boc group from the N-terminus of the growing peptide chain. libretexts.orgamericanpeptidesociety.org While the Fmoc strategy has become more common for routine and commercial peptide synthesis due to its milder deprotection conditions, the Boc strategy remains highly relevant and is often preferred in specific academic research applications. americanpeptidesociety.orgthermofisher.com These include the synthesis of complex peptides, peptides containing base-sensitive modifications, or sequences prone to racemization under the basic conditions used for Fmoc removal. americanpeptidesociety.orgthermofisher.com The Boc strategy is also advantageous for the synthesis of hydrophobic peptides and peptides with ester or thioester moieties. nih.gov

Chemical and Physical Properties of this compound

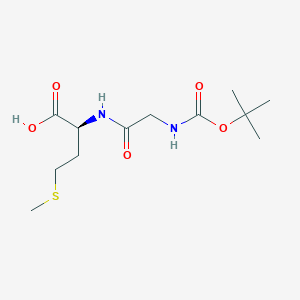

This compound, also known as N-(tert-Butoxycarbonyl)glycyl-L-methionine, is a dipeptide derivative where the N-terminus of the glycine (B1666218) residue is protected by a tert-butyloxycarbonyl group.

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₅S |

| Molecular Weight | 306.38 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMSO. cymitquimica.comglpbio.com |

| Storage Conditions | Typically stored at -20°C to maintain integrity and reactivity. glpbio.com |

Synthesis and Purification of this compound

The synthesis of this compound generally involves the coupling of Boc-protected glycine (Boc-Gly-OH) with a C-terminally protected methionine derivative, followed by the deprotection of the methionine's carboxyl group.

A common synthetic approach involves the following steps:

Protection of Methionine: The carboxyl group of L-methionine is typically protected as a methyl or benzyl (B1604629) ester.

Coupling Reaction: Boc-Gly-OH is then coupled to the amino group of the methionine ester using a coupling agent. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. prepchem.com

Deprotection: The protecting group on the methionine's carboxyl group is then selectively removed to yield the final this compound product. For example, a methyl ester can be hydrolyzed under basic conditions.

Purification is typically achieved through recrystallization or column chromatography to obtain the compound in high purity.

Applications of this compound in Peptide Synthesis

This compound serves as a valuable building block in the stepwise synthesis of larger peptides, particularly in the context of solid-phase peptide synthesis (SPPS).

Role as a Dipeptide Building Block in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The process involves:

Activation: The free carboxyl group of this compound is activated using a suitable coupling reagent.

Coupling: The activated dipeptide is then reacted with the free amino group of the peptide chain attached to the solid support.

Deprotection: After the coupling is complete, the Boc group is removed with an acid, such as TFA, to expose the N-terminal amine of the glycine residue, making it available for the next coupling cycle. peptide.com

The use of dipeptide building blocks like this compound can sometimes improve the efficiency of peptide synthesis, especially for difficult sequences.

Use in Fragment Condensation Strategies

Fragment condensation is a powerful strategy for the synthesis of very long peptides or proteins. In this approach, several smaller, protected peptide fragments are synthesized independently and then joined together. This compound can be incorporated into a peptide fragment which is then used in a subsequent condensation reaction. publish.csiro.au The Boc group at the N-terminus of the fragment is removed to allow for coupling with another peptide fragment that has an activated C-terminus. This method can reduce the number of synthetic steps and facilitate the purification of the final product. google.com

Spectroscopic and Analytical Data of this compound

The structural integrity and purity of this compound are confirmed through various analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | The spectrum would show characteristic peaks for the protons of the Boc group (a singlet around 1.4 ppm), the α-protons of glycine and methionine, the methylene (B1212753) protons of the glycine and methionine side chain, and the methyl group of the methionine side chain. |

| ¹³C NMR | The spectrum would display signals corresponding to the carbonyl carbons of the peptide bond and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the α-carbons of both amino acid residues, and the carbons of the methionine side chain. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (306.38 g/mol ), often as [M+H]⁺ or [M+Na]⁺ adducts. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is used to assess the purity of the compound, which should ideally show a single major peak. |

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O5S |

|---|---|

Molecular Weight |

306.38 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)13-7-9(15)14-8(10(16)17)5-6-20-4/h8H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1 |

InChI Key |

WGPKWTXLWUBUSI-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CCSC)C(=O)O |

sequence |

GM |

Origin of Product |

United States |

Synthetic Methodologies for Boc Gly Met Oh and Its Analogues

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) offers a versatile and scalable platform for the preparation of dipeptides like Boc-gly-met-OH. This classical approach involves the reaction of protected amino acid derivatives in a suitable solvent, followed by purification of the product. The key to a successful solution-phase synthesis lies in the efficient activation of the carboxylic acid component and the subsequent nucleophilic attack by the amino component, all while minimizing side reactions and racemization.

Direct Coupling Strategies and Reagents Selection

Direct coupling involves the in-situ activation of the carboxylic acid of Boc-glycine, which then readily reacts with the amino group of methionine. The choice of coupling reagent is critical and depends on factors such as reaction speed, yield, and the preservation of stereochemical integrity.

Carbodiimides are among the most established and widely used coupling reagents in peptide synthesis. bachem.comtandfonline.com They function by reacting with the carboxylic acid of Boc-glycine to form a highly reactive O-acylisourea intermediate. tandfonline.com This intermediate is then susceptible to nucleophilic attack by the amino group of methionine to form the desired peptide bond.

Dicyclohexylcarbodiimide (B1669883) (DCC) was one of the first carbodiimides used for this purpose. tandfonline.comwikipedia.org While effective and inexpensive, a significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many common organic solvents, complicating the purification process in solution-phase synthesis. tandfonline.compeptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that offers a significant advantage over DCC in solution-phase synthesis. peptide.com The urea (B33335) byproduct formed from EDC is also water-soluble and can be easily removed by aqueous extraction, simplifying the workup procedure. peptide.com

To mitigate the risk of racemization and side reactions, such as the formation of N-acylurea, carbodiimide-mediated couplings are often performed in the presence of additives. peptide.comresearchgate.net

1-Hydroxybenzotriazole (B26582) (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester. peptide.com This active ester then reacts with the amine component to form the peptide bond, with a reduced risk of racemization. peptide.com

1-Hydroxy-7-azabenzotriazole (HOAt) is an analogue of HOBt that has been shown to be even more effective in suppressing racemization, particularly in difficult couplings. researchgate.net

A typical procedure for the synthesis of a dipeptide using EDC and HOBt involves dissolving Boc-glycine in a suitable solvent, followed by the addition of HOBt and EDC. After a pre-activation period, a solution of methionine is added to initiate the coupling reaction.

Table 1: Comparison of Carbodiimide-Based Coupling Agents

| Coupling Agent | Structure | Key Advantages | Key Disadvantages |

|---|---|---|---|

| DCC | RN=C=NR (R=Cyclohexyl) | Inexpensive, effective | Insoluble urea byproduct complicates purification |

| EDC | RN=C=NR (R=Ethyl, Dimethylaminopropyl) | Water-soluble urea byproduct allows for easy removal | More expensive than DCC |

Phosphonium (B103445) and aminium salt-based reagents are highly efficient coupling agents that have gained popularity due to their high reactivity and ability to minimize racemization. researchgate.net

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium salt that generates an active ester of the carboxylic acid in situ. It is known for its high coupling efficiency and is particularly useful for coupling sterically hindered amino acids. researchgate.net

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an aminium salt that is considered one of the most effective coupling reagents available. researchgate.netmpg.de It is based on the aza-derivative of HOBt (HOAt) and is known for its rapid reaction rates and low levels of racemization. beilstein-journals.org HATU is often used with a base such as N,N-diisopropylethylamine (DIPEA). beilstein-journals.orgrsc.org

The general mechanism for these reagents involves the formation of a highly reactive acyl-phosphonium or acyl-aminium intermediate, which then rapidly acylates the amino component.

Table 2: Characteristics of Phosphonium and Aminium Salt Reagents

| Reagent | Type | Key Features |

|---|---|---|

| PyBOP | Phosphonium Salt | High coupling efficiency, suitable for hindered couplings. |

| HATU | Aminium Salt | Highly reactive, rapid reaction times, low racemization. |

Uronium and triazine-based reagents represent another class of effective coupling agents.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a uronium salt that is structurally similar to HBTU. peptide.com It is a cost-effective and highly efficient reagent that promotes rapid peptide bond formation with minimal racemization, especially when used in conjunction with HOBt. peptide.comresearchgate.net A common method involves the use of TBTU/HOBt/DIPEA in a solvent like dichloromethane (B109758) (DCM).

Propylphosphonic Anhydride (B1165640) (T3P) is a triazine-based coupling reagent that has gained attention as a green and efficient alternative. It promotes amide bond formation with the generation of byproducts that are easily removed.

The symmetric anhydride method involves the pre-formation of a symmetric anhydride of the N-protected amino acid, which then reacts with the amino component. This method is highly efficient and generally leads to clean reactions with minimal racemization. ias.ac.in

The symmetric anhydride of Boc-glycine can be prepared by reacting two equivalents of Boc-glycine with one equivalent of a carbodiimide, such as DCC, in a solvent like dichloromethane (CH2Cl2). ias.ac.incore.ac.uk The insoluble DCU byproduct is then filtered off, and the resulting solution of the symmetric anhydride is added to the methionine component. ias.ac.incore.ac.uk The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can accelerate these couplings, although care must be taken to avoid racemization. nih.gov

Uronium and Triazine-Based Coupling Systems (e.g., TBTU, T3P)

Solvent Systems and Reaction Conditions Optimization

The choice of solvent is crucial for the success of solution-phase peptide synthesis. The ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and facilitate easy purification of the final product.

Commonly used solvents for the synthesis of this compound include:

Dichloromethane (DCM) : A versatile solvent that is compatible with many coupling reagents.

Dimethylformamide (DMF) : A polar aprotic solvent with excellent solvating properties for peptides and reagents. nih.gov

Tetrahydrofuran (THF) : Often used in carbodiimide-mediated couplings. google.com

Pyridine : Can be used as both a solvent and a base, particularly in reactions involving titanium tetrachloride as a condensing agent. mdpi.com

Reaction conditions such as temperature and reaction time must be carefully optimized to ensure complete reaction while minimizing side reactions. Most coupling reactions are initially carried out at 0°C to control the exothermic reaction and then allowed to warm to room temperature. Reaction progress is typically monitored by thin-layer chromatography (TLC). mdpi.com

Recent advancements have explored the use of microwave irradiation to accelerate peptide coupling reactions, often leading to significantly reduced reaction times and improved yields. researchgate.netmdpi.com Additionally, the development of solvent-free or aqueous-based synthetic methods is an area of active research, aiming to create more environmentally friendly protocols. researchgate.net

Protecting Group Strategies for Glycine (B1666218) and Methionine Side Chains

The strategic use of protecting groups is fundamental to peptide synthesis. These temporary modifications of reactive functional groups prevent the formation of side products and ensure that the peptide chain is elongated in the desired sequence.

Role of the Boc Group in N-Terminal Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). peptide.compeptide.comthermofisher.com Its popularity stems from its stability under a broad range of reaction conditions, particularly those involving bases and nucleophiles, and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). thermofisher.comorganic-chemistry.orgmasterorganicchemistry.com

In the context of this compound synthesis, the Boc group is introduced onto the nitrogen atom of glycine. This is commonly achieved by reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgbzchemicals.com The resulting Boc-glycine is then ready for coupling with the methionine residue. The Boc group effectively renders the glycine's amino group non-nucleophilic, preventing self-polymerization and ensuring that it will only react at its carboxyl group. masterorganicchemistry.com

The Boc/Bzl (benzyl) protection scheme is a classic approach where the N-terminal is protected by Boc and side chains are protected by benzyl-based groups. peptide.com While not strictly orthogonal because both are acid-labile, the differential acid lability allows for selective deprotection. The Boc group can be removed with moderate acids like TFA, while stronger acids such as hydrogen fluoride (B91410) (HF) are required to cleave the benzyl-based side-chain protecting groups. peptide.com

It is important to note that the cleavage of the Boc group generates tert-butyl cations, which can lead to undesired side reactions with nucleophilic amino acid residues like methionine, tryptophan, and cysteine. peptide.com To prevent the formation of these byproducts, scavengers are typically added to the cleavage mixture. peptide.compeptide.com

Methionine Side-Chain Protection/Modification Strategies in Solution

The thioether side chain of methionine presents a unique challenge in peptide synthesis due to its susceptibility to oxidation and alkylation. biotage.comoup.com The thioether can be readily oxidized to methionine sulfoxide (B87167) (Met(O)) under various conditions, including during cleavage from the resin in SPPS. peptide.combiotage.com

In many synthetic strategies, particularly those employing the Fmoc/tBu approach, methionine is often used without a side-chain protecting group. biotage.comoup.com This is because the thioether is generally considered non-reactive under standard coupling conditions. biotage.com However, the risk of oxidation remains, especially during the final acidolytic cleavage step. peptide.combiotage.com

To address this, several strategies have been developed:

Use of Scavengers: During cleavage, scavengers such as dithiothreitol (B142953) (DTT) or dimethylsulfide can be added to the cleavage cocktail to suppress the oxidation of the methionine side chain. peptide.compeptide.com

Post-Synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine. peptide.compeptide.com This can be done after the peptide has been cleaved and purified.

Use of Methionine Sulfoxide as a Protecting Group: In some instances, methionine sulfoxide [Boc-Met(O)-OH] is intentionally used during the synthesis. peptide.compeptide.com This strategy can be advantageous when the methionine residue is particularly prone to oxidation. The purified peptide containing Met(O) is then reduced to the native methionine-containing peptide in a final step. peptide.com

It's also worth noting that the thioether side chain of methionine is susceptible to alkylation by carbocations generated during the removal of other protecting groups. oup.com Careful selection of scavengers is crucial to mitigate this side reaction.

Orthogonal Protecting Group Schemes for Differential Deprotection

Orthogonal protection schemes are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.compeptide.com This enables complex manipulations of the peptide chain, such as side-chain modification or cyclization, while it is still attached to the solid support. peptide.com

The most common orthogonal strategy is the Fmoc/tBu scheme. peptide.comiris-biotech.de In this approach, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu). peptide.comiris-biotech.de The Fmoc group is removed by treatment with a mild base, typically piperidine (B6355638) in DMF, while the tBu and other acid-labile groups are cleaved at the end of the synthesis with a strong acid like TFA. thermofisher.comiris-biotech.de

While the Boc/Bzl strategy is not truly orthogonal, practical orthogonality can be achieved due to the different acid strengths required for deprotection. peptide.com For the synthesis of a simple dipeptide like this compound in solution, a fully orthogonal scheme may not be strictly necessary. However, for the synthesis of more complex analogues or for solid-phase synthesis, an orthogonal approach is highly advantageous.

For instance, if a specific modification on the methionine side chain were desired, one could envision a strategy where the N-terminus is protected with Boc, and the methionine side chain is protected with a group that is labile to a different set of conditions (e.g., a photolabile group or a group removable by a specific metal catalyst). This would allow for the selective deprotection and modification of the methionine side chain before the final deprotection of the N-terminus.

| Protecting Group Strategy | N-Terminal Protection | Side-Chain Protection | Deprotection Conditions | Orthogonality |

| Boc/Bzl | Boc (acid-labile) | Benzyl-based (acid-labile) | Boc: Moderate acid (TFA) peptide.com; Bzl: Strong acid (HF) peptide.com | Partial |

| Fmoc/tBu | Fmoc (base-labile) | tBu-based (acid-labile) | Fmoc: Mild base (piperidine) thermofisher.com; tBu: Strong acid (TFA) iris-biotech.de | Fully Orthogonal peptide.com |

Mitigation of Racemization During Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction during peptide bond formation. peptide.comresearchgate.net The activation of the carboxyl group of the N-protected amino acid increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of L- and D-isomers. acs.org

Several factors influence the extent of racemization, including the nature of the amino acid, the coupling reagents, the solvent, and the base used. Histidine and cysteine are particularly prone to racemization. peptide.com

To minimize racemization during the coupling of Boc-glycine to methionine, several strategies can be employed:

Use of Additives: The addition of reagents such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or 6-Cl-HOBt to the coupling reaction can effectively suppress racemization. peptide.com These additives act by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.

Choice of Coupling Reagent: Certain coupling reagents are known to cause less racemization than others. For example, carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone, but this is greatly reduced in the presence of an additive like HOBt. thermofisher.com Newer generations of coupling reagents, such as those based on ynamides, have shown promise in suppressing racemization. acs.org

Control of Reaction Conditions:

Base: The choice and amount of base used can have a significant impact. Weaker bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), are generally preferred over stronger bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). nih.gov

Solvent: Less polar solvents, such as a mixture of dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF), can sometimes reduce racemization compared to neat DMF. nih.gov

Pre-activation Time: Avoiding a pre-activation step, where the carboxylic acid is mixed with the coupling reagent and base before the addition of the amine component, can significantly reduce racemization. nih.gov

| Factor | Strategy to Mitigate Racemization |

| Coupling Additives | Addition of HOBt, HOAt, or 6-Cl-HOBt peptide.com |

| Coupling Reagents | Use of carbodiimides with additives; newer reagents like ynamides thermofisher.comacs.org |

| Base | Use of weaker bases (e.g., collidine) and minimizing the amount used nih.gov |

| Solvent | Use of less polar solvent systems nih.gov |

| Reaction Protocol | Avoidance of pre-activation nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the field by allowing for the rapid and efficient synthesis of peptides. peptide.com The growing peptide chain is anchored to an insoluble polymeric support (resin), which facilitates the removal of excess reagents and byproducts by simple filtration and washing. peptide.combiosynth.com

Resin Selection and Functionalization for C-Terminal Methionine Attachment

The choice of resin is a critical first step in SPPS as it determines the nature of the C-terminal functional group of the final peptide and the conditions required for its cleavage. biosynth.commesalabs.com For the synthesis of a peptide with a C-terminal methionine, such as a longer analogue of this compound, the methionine residue would be the first amino acid attached to the resin.

Several types of resins are available, each with its own characteristics:

Wang Resin: This is a widely used resin for the synthesis of peptides with a C-terminal carboxylic acid. uci.eduiris-biotech.de The peptide is attached to the resin via a p-alkoxybenzyl ester linkage, which is cleavable with moderate to strong acid, typically 50% TFA in DCM. iris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that is also used to produce C-terminal carboxylic acids. biosynth.comuci.edu A key advantage of the 2-CTC resin is that the peptide can be cleaved under very mild acidic conditions, which helps to minimize side reactions, including the oxidation of methionine. acs.org It is also a good choice for peptides with C-terminal residues that are prone to racemization. biosynth.com

Merrifield Resin: This is the original resin used in SPPS and consists of a chloromethylated polystyrene support. iris-biotech.de Cleavage from the Merrifield resin requires harsh conditions, such as treatment with HF. iris-biotech.de

Rink Amide Resin: If the desired product is a peptide amide, a Rink amide resin would be the appropriate choice. uci.edu The peptide is cleaved from this resin with TFA to yield a C-terminal amide. uci.edu

The process of attaching the first amino acid (in this case, methionine) to the resin is known as loading . For resins like 2-chlorotrityl chloride, the Fmoc-protected methionine is reacted with the resin in the presence of a hindered base like DIEA. uci.edu For Wang resin, a coupling reagent is typically required. After loading, any unreacted sites on the resin are often "capped" with a small molecule like methanol (B129727) or acetic anhydride to prevent the formation of deletion sequences in the final product. uci.eduiris-biotech.de

| Resin Type | Linkage Type | Cleavage Conditions | C-Terminal Functional Group | Key Features |

| Wang Resin | p-Alkoxybenzyl ester iris-biotech.de | Moderate acid (e.g., 50% TFA) iris-biotech.de | Carboxylic Acid | Widely used for Fmoc-SPPS. |

| 2-Chlorotrityl Chloride Resin | Trityl ester uci.edu | Mild acid (e.g., dilute TFA) acs.org | Carboxylic Acid | Highly acid-sensitive, minimizes side reactions and racemization. biosynth.comacs.org |

| Merrifield Resin | Benzyl (B1604629) ester | Strong acid (HF) iris-biotech.de | Carboxylic Acid | The original SPPS resin, requires harsh cleavage conditions. |

| Rink Amide Resin | TFA-labile linker peptide.com | TFA uci.edu | Amide | Used for the synthesis of peptide amides. |

Optimized Boc-SPPS Cycles for Dipeptide Incorporation

The efficient incorporation of a dipeptide unit like Gly-Met within a larger peptide sequence using Boc-SPPS relies on optimized cycles of deprotection and coupling. Each cycle consists of the removal of the N-terminal Boc protecting group, neutralization of the resulting ammonium (B1175870) salt, and the subsequent coupling of the next Boc-protected amino acid. peptide.compeptide.com

The removal of the Boc group is a critical step in each cycle of Boc-SPPS. This is typically accomplished by treatment with a moderately strong acid. peptide.com

Trifluoroacetic Acid (TFA) : The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), usually in a 25-50% solution in a solvent like dichloromethane (DCM). peptide.commasterorganicchemistry.com This process generates a tert-butyl cation, which must be scavenged to prevent side reactions with nucleophilic residues like methionine. peptide.com The deprotection reaction is generally rapid, and after treatment, the resulting TFA salt of the N-terminal amine must be neutralized before the next coupling step. peptide.commasterorganicchemistry.com

Alternative Acidic Reagents : While TFA is standard, other acids have been explored. These include HCl in various organic solvents, phosphoric acid, and sulfuric acid. researchgate.net However, these alternatives often present challenges such as harshness, low chemoselectivity, or the need for high temperatures. researchgate.net Lewis acids like FeCl3 have also been investigated as a milder alternative for Boc removal both in solution and on solid support. researchgate.net

In Situ Neutralization : To streamline the process, in situ neutralization protocols have been developed. After the TFA-mediated deprotection, a base such as diisopropylethylamine (DIEA) is added directly to the reaction vessel to neutralize the N-terminal amine, immediately followed by the addition of the next amino acid and coupling reagents. peptide.compeptide.com This approach can improve efficiency and is particularly useful in automated synthesis. csic.es

Table 1: Common Reagents for Boc Group Deprotection

| Reagent | Typical Conditions | Key Considerations | Citation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Standard and effective; generates reactive tert-butyl cations requiring scavengers. | peptide.com |

| Hydrochloric Acid (HCl) | 1.2 N in Acetic Acid | Used in some protocols, can be effective for deprotection. | ias.ac.in |

| Lewis Acids (e.g., FeCl3) | Catalytic amounts in suitable solvent | Offers a milder, more environmentally friendly alternative to strong acids. | researchgate.net |

The formation of the peptide bond between the incoming Boc-glycine and the resin-bound methionine (or the growing peptide chain) must be highly efficient to ensure a high yield of the final product. The kinetics of this reaction are influenced by several factors, including the choice of coupling reagent, solvent, and the potential for aggregation. peptide.comosti.gov

Activation Methods : The carboxylic acid of the incoming Boc-amino acid must be activated to facilitate amide bond formation. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been historically important activators. beilstein-journals.org To minimize the risk of racemization, especially when using carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com More modern and efficient coupling reagents include phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its less toxic analogues, and aminium/uronium reagents like HATU and HBTU. peptide.compeptide.com These reagents often lead to rapid and complete coupling reactions. peptide.com

Solvent and Swelling : The solid support must be properly solvated for the reaction to proceed efficiently. Polystyrene-based resins swell significantly in solvents like DCM and dimethylformamide (DMF), which facilitates the diffusion of reagents to the reaction sites. peptide.com The choice of solvent can impact reaction kinetics. peptide.com

Monitoring Coupling : To ensure the reaction has gone to completion, qualitative tests like the Kaiser test can be performed to detect any remaining free primary amines on the resin. If the coupling is incomplete, a second coupling step (double coupling) may be necessary. sigmaaldrich.com

Table 2: Common Coupling Reagents in Boc-SPPS

| Reagent Class | Examples | Characteristics | Citation |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Effective activators; often used with HOBt to suppress racemization. | beilstein-journals.orgpeptide.com |

| Phosphonium-based | BOP, PyBOP | Highly efficient, rapid couplings with minimal side reactions. BOP produces a carcinogenic byproduct. | peptide.comsigmaaldrich.com |

| Aminium/Uronium-based | HBTU, HATU | Commonly used in automated synthesis for fast and efficient couplings. | peptide.comsigmaaldrich.com |

Deprotection Reagents and Procedures for Boc Group Removal

Cleavage Conditions and Side-Product Management in Boc-SPPS

Once the desired peptide sequence is assembled, the final step is to cleave the peptide from the solid support and remove all the side-chain protecting groups. This is typically achieved with a strong acid.

The classical method for cleavage in Boc/Bzl SPPS involves the use of anhydrous hydrogen fluoride (HF). While highly effective, HF is extremely toxic and corrosive, requiring specialized equipment. researchgate.net This has driven the development of alternative, HF-free cleavage methods.

Trifluoromethanesulfonic Acid (TFMSA) : TFMSA is a strong acid that can be used as an alternative to HF. researchgate.net It is less volatile than HF but still highly corrosive.

Trimethylsilyl (B98337) Trifluoromethanesulfonate (TMSOTf) : TMSOTf, often used in a mixture with TFA and scavengers, is another potent reagent for cleaving peptides from the resin and removing most benzyl-based protecting groups. researchgate.net It is reported to produce fewer side reactions compared to TFMSA.

TFA/TMSBr Mixtures : A combination of TFA and trimethylsilyl bromide (TMSBr) has been shown to be effective for cleaving peptides and removing protecting groups, offering a milder alternative to HF. researchgate.net This method is compatible with some post-translational modifications that would not survive HF treatment. researchgate.net

Table 3: HF-Free Cleavage Reagents for Boc-SPPS

| Reagent/Mixture | Key Features | Citation |

|---|---|---|

| Trifluoromethanesulfonic Acid (TFMSA) | Strong acid alternative to HF; corrosive and non-volatile. | researchgate.net |

| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Reported to cause fewer side reactions than TFMSA; corrosive. | researchgate.net |

| TFA / Trimethylsilyl Bromide (TMSBr) | Milder than HF, allowing for synthesis of peptides with sensitive modifications. | researchgate.net |

During the acidic conditions of both Boc deprotection and final cleavage, reactive carbocations (e.g., tert-butyl) are generated. peptide.com These can alkylate nucleophilic side chains, particularly the thioether of methionine, leading to the formation of S-tert-butylmethionine sulfonium (B1226848) salts. acs.orgresearchgate.net The methionine side chain is also susceptible to oxidation, forming methionine sulfoxide. acs.org To prevent these and other side reactions, "scavengers" are added to the cleavage cocktail.

Thioethers and Thiols : Thioanisole (B89551) and 1,2-ethanedithiol (B43112) (EDT) are commonly used scavengers. peptide.com They effectively trap carbocations. Thioanisole also helps to prevent methionine oxidation. EDT is particularly effective at preventing tryptophan modification but can sometimes lead to other side reactions with prolonged exposure.

Silanes : Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are excellent scavengers for tert-butyl cations and are often used in "odorless" cleavage cocktails. peptide.comwpmucdn.com

Reducing Agents : For peptides containing methionine, adding reducing agents to the cleavage cocktail can help prevent or reverse oxidation. Dimethyl sulfide (B99878) (DMS) can reduce methionine sulfoxide back to methionine. peptide.comwpmucdn.com Ammonium iodide has also been used for this purpose. peptide.comwpmucdn.com

Water : Water is often included in small amounts in cleavage cocktails to act as a scavenger for tert-butyl cations, especially when t-butyl protecting groups are present on residues like aspartic acid, glutamic acid, serine, or threonine. wpmucdn.com

The optimal scavenger cocktail depends on the specific amino acids present in the peptide sequence. wpmucdn.com For a peptide like this compound, a cocktail containing a carbocation scavenger like TIS or thioanisole and an agent to prevent methionine oxidation like DMS would be crucial for obtaining a pure product. acs.orgpeptide.comwpmucdn.com

Table 4: Common Scavengers and Their Functions in Peptide Synthesis

| Scavenger | Primary Function | Target Residues/Side Reactions | Citation |

|---|---|---|---|

| Thioanisole | Carbocation scavenger, prevents Met oxidation | Trp, Met | |

| 1,2-Ethanedithiol (EDT) | Carbocation scavenger | Trp, Cys | |

| Triisopropylsilane (TIS) | Carbocation scavenger | Trp, t-butyl groups | wpmucdn.com |

| Dimethyl Sulfide (DMS) | Reduces Met(O) to Met | Met(O) | peptide.comwpmucdn.com |

| Water | Carbocation scavenger | t-butyl groups | wpmucdn.com |

| Ammonium Iodide | Reduces Met(O) to Met | Met(O) | peptide.comwpmucdn.com |

Acid-Mediated Cleavage Strategies (e.g., HF-free methods)

Addressing Aggregation Phenomena in Solid-Phase Synthesis

During SPPS, especially of longer or hydrophobic sequences, the growing peptide chains can aggregate on the resin support through intermolecular hydrogen bonding. researchgate.netpeptide.com This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete deprotection and coupling steps, and ultimately resulting in deletion sequences and low yields. peptide.comcsic.es

Several strategies have been developed to mitigate aggregation:

Chaotropic Salts : Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks and improve solvation. peptide.comsigmaaldrich.com

High-Temperature Synthesis : Performing coupling reactions at elevated temperatures can help to break up aggregates and improve reaction kinetics. peptide.com Microwave-assisted SPPS has emerged as a powerful technique for this purpose, significantly reducing reaction times and improving efficiency, especially for difficult couplings. researchgate.netbiorxiv.org

Special Solvents and Additives : Using solvents like N-methylpyrrolidone (NMP) or adding DMSO can help to disrupt aggregation. peptide.com The use of nonionic detergents or ethylene (B1197577) carbonate has also been reported. peptide.com

Backbone Protection and Pseudoprolines : Introducing structural elements that disrupt the regular hydrogen bonding pattern of the peptide backbone is a very effective strategy. peptide.com This can be achieved by using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or by incorporating pseudoproline dipeptides. peptide.comsigmaaldrich.com Pseudoprolines are dipeptide derivatives where a serine or threonine residue is reversibly protected as an oxazolidine, which introduces a "kink" in the peptide chain, effectively preventing aggregation. sigmaaldrich.com

While aggregation is less of a concern for a short dipeptide like this compound, these strategies are crucial when incorporating this dipeptide into larger, more aggregation-prone peptide sequences. researchgate.netpeptide.com

Chemoenzymatic Synthesis and Biocatalytic Modifications

The intersection of chemical and enzymatic methodologies, known as chemoenzymatic synthesis, offers a powerful platform for the production and modification of peptides, combining the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. This approach is particularly advantageous for constructing complex molecules like this compound and its analogues, allowing for reactions to occur under mild conditions and with high stereospecificity, thereby minimizing the need for extensive protecting group strategies and reducing waste. uni-hannover.dersc.org

Enzyme-Catalyzed Peptide Bond Formation Involving Glycine and Methionine

The formation of the peptide bond between glycine and methionine is a critical step in the synthesis of this compound. Proteases, which naturally hydrolyze peptide bonds, can be employed in reverse under specific, non-aqueous conditions to catalyze their formation. byjus.com This process can be governed by either thermodynamic or kinetic control. researchgate.net

In kinetically controlled synthesis, an activated N-protected amino acid ester (the acyl donor), such as a Boc-glycine ethyl or phenyl ester, reacts with an amino acid nucleophile (the amine component), like a methionine derivative. researchgate.netmdpi.com The enzyme, typically a serine or cysteine protease, forms a reactive acyl-enzyme intermediate that is then transferred to the amino group of the nucleophile rather than to water. mdpi.comnih.gov This method is generally faster and irreversible but is susceptible to enzymatic hydrolysis of the product if not carefully controlled. researchgate.net

Several proteases have demonstrated utility in forming peptide bonds involving glycine or methionine residues. For instance, papain has been used to couple N-protected amino acids, and α-chymotrypsin has been employed in the stepwise synthesis of peptides containing these amino acids. mdpi.compnas.org Thermolysin is another effective enzyme for peptide synthesis, though its specificity is directed towards hydrophobic residues at the P1' position, making it suitable for incorporating methionine. pnas.org The choice of enzyme, solvent system (often biphasic or containing organic co-solvents), and acyl donor are critical for optimizing the yield and preventing side reactions. mdpi.comnih.gov

The following interactive table summarizes representative findings in enzyme-catalyzed peptide synthesis relevant to the Gly-Met linkage.

| Enzyme | Acyl Donor (Glycine Derivative) | Amine Component (Methionine Derivative) | Key Findings & Conditions | Reference |

|---|

Selective Biocatalytic Derivatization of this compound

Biocatalysis provides precise tools for the selective modification of peptides like this compound, targeting specific functional groups without altering others. This selectivity is difficult to achieve with conventional chemical methods, which often require complex protection and deprotection schemes. rsc.org

One key area of derivatization is the modification of the amino acid side chains. For instance, Fe(II)- and α-ketoglutarate-dependent dioxygenases are capable of site-selective hydroxylation of amino acid residues. chemrxiv.orgnih.gov While specific examples on a Gly-Met dipeptide are not prevalent, the principle has been established for various amino acids, including lysine (B10760008) and proline, within peptide backbones. chemrxiv.orgnih.gov Applying such an enzyme could potentially lead to the hydroxylation of the methionine side chain in this compound, creating novel analogues.

Another route for derivatization involves the C-terminal carboxyl group. Lipases and some proteases can catalyze esterification or amidation reactions in low-water environments. researchgate.netunipd.it For example, the carboxyl group of this compound could be esterified by reacting it with an alcohol in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB), a robust and widely used biocatalyst for such transformations. unipd.it

Furthermore, selective enzymatic removal of the N-terminal Boc protecting group represents a form of biocatalytic derivatization. Specific enzymes, or "deprotectases," are being developed that can cleave common protecting groups under mild aqueous conditions. rsc.org An enzyme with selectivity for the tert-butoxycarbonyl (Boc) group would convert this compound into its free amine counterpart, H-gly-met-OH, which could then be used in subsequent enzymatic or chemical ligation steps.

The following table summarizes potential biocatalytic derivatization strategies applicable to this compound.

| Target Site | Reaction Type | Enzyme Class | Potential Product | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation Techniques for Boc Gly Met Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of peptides in solution. It provides detailed information on the chemical environment of individual atoms, their connectivity, and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Full Assignment

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, a full and unambiguous assignment for a molecule like Boc-gly-met-OH requires two-dimensional (2D) NMR techniques.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) protecting group, the glycine (B1666218) α-protons, the methionine α-proton, and the side-chain protons of methionine. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the various aliphatic carbons.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Boc (CH₃)₃C- | ~1.45 (s, 9H) | ~28.5 |

| Boc -(CH₃)₃C - | - | ~80.0 |

| Boc -C =O | - | ~156.0 |

| Gly α-CH₂ | ~3.80 (d, 2H) | ~44.0 |

| Gly Amide NH | ~7.0 (t, 1H) | - |

| Met α-CH | ~4.40 (m, 1H) | ~53.0 |

| Met β-CH₂ | ~2.10 (m, 2H) | ~31.0 |

| Met γ-CH₂ | ~2.55 (t, 2H) | ~30.0 |

| Met ε-SCH₃ | ~2.10 (s, 3H) | ~15.5 |

| Met Amide NH | ~7.5 (d, 1H) | - |

| Met -C OOH | - | ~174.0 |

Note: These are representative chemical shifts and can vary depending on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the glycine amide proton and its α-protons, and within the methionine spin system (α-H to β-H₂, β-H₂ to γ-H₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is crucial for assigning the carbon signals based on their attached, and usually already assigned, proton signals. For instance, the glycine α-protons at ~3.80 ppm would show a cross-peak with the carbon signal at ~44.0 ppm.

The Boc protons to the Boc carbonyl carbon and the quaternary carbon.

The glycine α-protons to the Boc carbonyl carbon and the glycine carbonyl carbon.

The methionine α-proton to the glycine carbonyl carbon and the methionine carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. NOESY is particularly useful for determining the peptide's conformation and the presence of specific structural motifs. For example, NOE cross-peaks between the Boc protons and protons of the peptide backbone could indicate a folded conformation.

Investigation of Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds are key to stabilizing specific peptide conformations. In this compound, potential hydrogen bonds could exist, for example, between the Boc carbonyl oxygen and one of the amide protons. The presence of such bonds can be inferred from NMR experiments by observing the temperature dependence of the amide proton chemical shifts. Protons involved in hydrogen bonds tend to have a smaller temperature coefficient (i.e., their chemical shift changes less with temperature) because they are shielded from the solvent.

Mass Spectrometry (MS) for Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. In positive ion mode, this compound would typically be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

A characteristic fragmentation pattern for Boc-protected peptides involves the neutral loss of components of the Boc group. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, reveal the peptide sequence and structural features.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 307.1 [M+H]⁺ | 251.1 | 56 (C₄H₈) | Loss of isobutylene (B52900) from the Boc group |

| 307.1 [M+H]⁺ | 207.1 | 100 (C₅H₈O₂) | Loss of the entire Boc group |

| 307.1 [M+H]⁺ | 189.1 | 118 (C₅H₈O₂ + H₂O) | Loss of Boc group and water |

| 207.1 | 132.0 | 75 (C₂H₅NO) | y₁ ion (H-Met-OH)⁺ |

| 207.1 | 76.0 | 131 (C₅H₉NO₂S) | b₁ ion (H-Gly)⁺ |

Note: These m/z values are calculated based on the monoisotopic mass of this compound (306.13 g/mol ). The observed values may vary slightly.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique commonly used for peptide and protein analysis. It is known for its high sensitivity and tolerance to complex mixtures. Similar to ESI, MALDI-TOF would show the molecular ion of this compound. While in-source fragmentation can occur, MALDI is often used to confirm the molecular weight of the intact peptide. Post-source decay (PSD) analysis in MALDI-TOF can provide fragmentation information analogous to MS/MS in ESI. The fragmentation patterns observed would be similar to those in ESI-MS, dominated by the loss of the Boc group and characteristic b- and y-type peptide backbone cleavages.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Structural Elucidation of Minor Components

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and sequence verification of peptides like this compound. In MS/MS, precursor ions selected from an initial mass spectrometry (MS) scan are subjected to fragmentation, and the resulting product ions are mass-analyzed. This process provides detailed structural information based on the fragmentation patterns.

For N-terminally Boc-protected peptides, electrospray ionization (ESI) is a common method to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in the gas phase. nih.gov Subsequent collision-induced dissociation (CID) of these precursor ions leads to characteristic fragmentation pathways that are highly informative. A predominant fragmentation mechanism for Boc-protected peptides is the neutral loss of components from the Boc group itself. nih.gov

Key fragmentation patterns observed in the MS/MS spectra of Boc-protected peptides include the loss of isobutylene (C₄H₈, 56 Da) and the complete Boc group (100 Da). nih.govnih.gov The loss of isobutylene from the protonated molecule results in an [M+H-56]⁺ ion, while the loss of the entire Boc group yields an [M+H-100]⁺ ion, which can also be represented as [M+H-Boc+H]⁺. nih.govresearchgate.net These fragmentation events are often dominant in the resulting spectrum. In the case of sodium adducts, similar losses are observed, yielding abundant [M+Na-C₄H₈]⁺ and [M+Na-Boc+H]⁺ ions. nih.gov

Beyond the fragmentation of the protecting group, cleavage along the peptide backbone produces the standard b- and y-type ions, which are crucial for sequence confirmation. For a dipeptide like this compound, the generation of y₁ and b₁ ions would confirm the sequence of the amino acid residues. The fragmentation is also influenced by the nature of the N-terminal amino acid. nih.govacs.org The presence of specific side chains can direct fragmentation pathways, aiding in structural confirmation. This technique is also exceptionally sensitive, allowing for the detection and structural analysis of minor components or impurities within a sample. nih.gov

Table 1: Characteristic MS/MS Fragment Ions for Boc-Protected Peptides

| Precursor Ion | Fragment Ion | Description of Neutral Loss | Reference |

|---|---|---|---|

| [M+H]⁺ | [M+H-56]⁺ | Loss of isobutylene from the Boc group | nih.gov |

| [M+H]⁺ | [M+H-100]⁺ | Loss of the entire Boc group | researchgate.net |

| [M+Na]⁺ | [M+Na-56]⁺ | Loss of isobutylene from the Boc group | nih.gov |

| [M+Na]⁺ | [M+Na-100]⁺ | Loss of the entire Boc group | nih.gov |

| [M+H]⁺ | y-ions | Cleavage of the peptide amide bond, charge retained on the C-terminus | acs.org |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While a crystal structure for this compound itself is not prominently available, analysis of closely related Boc-protected methionine-containing peptide derivatives provides significant insight into its likely solid-state conformation. For instance, the crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc-Met-Cpg-Phe-OMe) has been determined. researchgate.net This study revealed that the peptide backbone adopts a type II β-turn conformation centered on the Met-Cpg sequence. researchgate.net

A crucial conformational feature of Boc-protected amino acids and peptides is the geometry of the urethane (B1682113) amide bond. Unlike typical peptide bonds which strongly prefer a trans conformation, the urethane bond of the Boc group can adopt both cis and trans conformations in crystals, with computational studies suggesting nearly equal energies for both forms. researchgate.netcolab.ws The comparison of geometric parameters from X-ray data of numerous Boc-derivatives shows that the urethane group has distinct bond angles compared to a standard peptide group, a result of the ester oxygen replacing a CαH group. researchgate.netcolab.ws The methionine side chain itself is flexible and its conformation in the crystal is dictated by crystal packing forces and potential intermolecular interactions involving the sulfur atom. nih.gov

Table 2: Representative Crystallographic Data for a Boc-Protected Methionine Dipeptide Derivative (Boc-L-Met-Gly-OBz)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | oup.com |

| Space Group | P2₁ | oup.com |

| Conformation | Extended | oup.com |

| C-S-C angle (Met) | 101.1° | oup.com |

Note: Data is for the benzyl (B1604629) ester derivative, Boc-L-Met-Gly-OBz, as a close analog.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. For this compound, the IR spectrum is characterized by distinct bands corresponding to its various functional groups. The Boc group exhibits strong C=O stretching vibrations from its urethane carbonyl, typically in the range of 1680-1720 cm⁻¹. The amide I band (primarily C=O stretch) of the peptide bond appears around 1630-1680 cm⁻¹, while the amide II band (N-H bend and C-N stretch) is found near 1510-1550 cm⁻¹. uzh.ch The carboxylic acid O-H stretch gives a broad absorption in the 2500-3300 cm⁻¹ region, and its C=O stretch is observed around 1700-1725 cm⁻¹. N-H stretching vibrations are seen in the 3200-3400 cm⁻¹ range. uzh.ch

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy is highly effective for probing the sulfur-containing methionine side chain. nih.govresearchgate.net A prominent and characteristic feature in the Raman spectra of methionine-containing peptides is the C-S stretching vibration, which appears in the 660-690 cm⁻¹ region. nih.govresearchgate.net This band serves as a clear marker for the presence of methionine. Surface-Enhanced Raman Spectroscopy (SERS) studies on methionine-containing dipeptides have shown that these molecules often adsorb onto metal surfaces (like silver) through the thioether sulfur atom, leading to a significant enhancement of the C-S stretching band. nih.govresearchgate.net

Together, IR and Raman provide a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification and conformational analysis. spectroscopyonline.com

Table 3: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Urethane (Boc) | C=O Stretch | 1680-1720 | IR | uzh.ch |

| Amide I (Peptide) | C=O Stretch | 1630-1680 | IR, Raman | uzh.chspectroscopyonline.com |

| Amide II (Peptide) | N-H Bend, C-N Stretch | 1510-1550 | IR | uzh.ch |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR | - |

| Carboxylic Acid | C=O Stretch | 1700-1725 | IR | - |

| Methionine Side Chain | C-S Stretch | 660-690 | Raman | nih.govresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities (if applicable to short peptides/oligomers)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for investigating the secondary structure of peptides and proteins. pnas.org The far-UV region of the CD spectrum (180-250 nm) is dominated by the absorption of the peptide backbone amides and is thus sensitive to the peptide's conformation. acs.org

For a short dipeptide like this compound, it is not expected to adopt a stable, well-defined secondary structure such as an α-helix or β-sheet in aqueous solution. cdnsciencepub.com Instead, it would exist as a population of rapidly interconverting conformers, often described as an unordered or random coil. The CD spectrum of a short, flexible peptide in a structure-disrupting solvent is typically characterized by a strong negative band near 200 nm. cdnsciencepub.com

However, CD spectroscopy can still provide valuable information. The technique is sensitive to changes in the conformational ensemble. For instance, changes in solvent, temperature, or concentration could lead to shifts in the CD spectrum, indicating a change in conformational preferences or the onset of aggregation. cdnsciencepub.com Methionine-containing peptides have been studied for their ability to switch secondary structures; for example, oxidation of methionine to its sulfoxide (B87167) has been shown to induce a transition from α-helical to β-sheet structures in longer peptides. wisc.edu While this is less relevant for a dipeptide, it highlights the sensitivity of CD to subtle structural changes involving methionine. Therefore, CD spectroscopy serves as a tool to confirm the lack of a stable secondary structure for this compound under specific conditions and to monitor any conformational changes induced by its environment or chemical modification. wisc.eduresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-(tert-Butoxycarbonyl)-glycyl-L-methionine | This compound |

| N-(tert-Butoxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester | Boc-Met-Cpg-Phe-OMe |

Computational Chemistry and Molecular Modeling Studies

Conformational Landscape Exploration through Molecular Mechanics and Dynamics

The biological function and chemical properties of a peptide are intrinsically linked to its three-dimensional structure or conformation. Boc-gly-met-OH, with its flexible glycine (B1666218) residue and rotatable bonds in the methionine side chain, can adopt a multitude of conformations. Exploring this vast conformational landscape is the first step in any computational analysis.

Molecular Mechanics (MM) force fields (like CHARMM, AMBER, or MM2) provide a computationally efficient way to calculate the potential energy of a molecule as a function of its atomic coordinates. researchgate.net By systematically rotating the backbone dihedral angles (phi, ψ) and side-chain angles (chi), a potential energy surface can be mapped out. Energy minimization algorithms are then used to locate the low-energy "valleys" on this surface, which correspond to stable conformers. rsc.org For example, a theoretical conformational analysis on the related tetrapeptide Boc-Gly-Leu-Gly-Gly–NMe used molecular mechanics to identify its set of low-energy conformers. rsc.org

Molecular Dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time according to Newton's laws of motion. nih.gov An MD simulation allows the peptide to overcome small energy barriers and explore a wider range of its conformational space than simple energy minimization. nih.gov This is particularly useful for flexible peptides like this compound, as it can reveal the dynamic equilibrium between different conformations, such as extended structures and various folded forms like β-turns or γ-turns. iiserpune.ac.in Studies on similar peptides, for instance, have used MD to understand the propensity to form specific turn structures. nsf.gov

The results of these explorations are often visualized using a Ramachandran plot, which maps the relative energy of conformations as a function of the backbone dihedral angles.

| Conformer Type | Typical Dihedral Angles (φ, ψ) for Glycine | Source |

| Extended (β-strand) | ~(-150° to -170°), ~(+150° to +170°) | researchgate.net |

| Type I β-turn (i+1) | ~(-60°), ~(-30°) | iiserpune.ac.in |

| Type II β-turn (i+1) | ~(-60°), ~(+120°) | |

| γ-turn (C7) | ~(+75° to +85°), ~(-65° to -75°) | iiserpune.ac.inaip.org |

| C5 Structure | ~(-179°), ~(+162°) | scholarsresearchlibrary.comupc.edu |

This table presents typical dihedral angles for glycine in various secondary structures, as determined by computational studies on analogous peptides. The exact values for this compound would require a specific computational study.

Prediction and Correlation of Spectroscopic Parameters

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which can then be directly compared with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This correlation is vital for confirming the presence of specific conformers in solution or the solid state.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.com The calculated IR spectrum of a specific conformer can be compared to the experimental spectrum. For peptides, the amide I (C=O stretch) and amide II (N-H bend) regions are particularly sensitive to conformation and hydrogen bonding. acs.org For example, a study on the monohydrated complex of Boc-DPro-Gly-NHBn-OMe used DFT calculations (M06-2X/6-311++G(d,p)) to show that a redshift in the N-H stretching frequency from a calculated 3346 cm⁻¹ to an experimental 3328 cm⁻¹ was indicative of a specific C7 hydrogen bond. aip.org Such analysis would be invaluable for identifying the dominant solution-phase structure of this compound.

| Vibrational Mode (in Boc-DPro-Gly-NHBn-OMe) | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Conformation | Source |

| Gly N-H Stretch | 3328 | 3346 (scaled) | C7 Hydrogen-Bonded | aip.org |

| NHBn N-H Stretch | 3403 | 3391 (scaled) | C7 Hydrogen-Bonded | aip.org |

This table illustrates the correlation between experimental and DFT-calculated IR frequencies for hydrogen-bonded N-H groups in a related peptide. A similar approach could be used for this compound.

NMR Spectroscopy: Calculating NMR chemical shifts and coupling constants is also possible with modern QC methods. schrodinger.com This allows for the assignment of complex experimental spectra and can provide definitive proof of a particular conformation, as the chemical environment of each nucleus is highly dependent on the peptide's 3D structure.

Analysis of Hydrogen Bonding Networks and Stabilizing Interactions

The folded structures of peptides are stabilized by a network of non-covalent interactions, the most important of which are intramolecular hydrogen bonds. These bonds form when a hydrogen atom (donor, e.g., N-H) is shared with an electronegative atom (acceptor, e.g., C=O). Common hydrogen bonds in dipeptides include:

C5 interaction: An intra-residue bond between the N-H of residue i and the C=O of residue i. iiserpune.ac.in

C7 (γ-turn) interaction: A bond between the N-H of residue i+1 and the C=O of residue i. aip.org

C10 (β-turn) interaction: A bond between the N-H of residue i+2 and the C=O of residue i-1 (relevant for longer peptides). iiserpune.ac.in

Computational methods can precisely characterize these bonds. Beyond just identifying their presence, analysis can quantify their strength and nature. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions. nih.gov For a hydrogen bond, NBO analysis can calculate the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(N-H)). nih.govresearchgate.net This provides a quantitative measure of the hydrogen bond's strength. Studies on similar peptides have used NBO analysis to confirm the presence and strength of intramolecular hydrogen bonds that stabilize their folded structures. aip.orgresearchgate.net

| Hydrogen Bond Type | Donor/Acceptor Atoms (Example) | Typical Stabilization Energy (E(2)) | Source |

| C7 (γ-turn) | Gly(N-H) ··· Boc(C=O) | 5-15 kcal/mol | aip.orgresearchgate.net |

| C5 | Gly(N-H) ··· Gly(C=O) | 1-5 kcal/mol | iiserpune.ac.in |

| Water Bridge | Peptide(N-H) ··· OH2 ··· Peptide(C=O) | >10 kcal/mol | researchgate.net |

This table provides examples of intramolecular hydrogen bonds and their typical stabilization energies as calculated by NBO analysis in related peptide systems.

Applications of Boc Gly Met Oh As a Chemical Building Block in Advanced Synthesis

Precursor in the Synthesis of Longer Peptides, Oligopeptides, and Polypeptides

Boc-gly-met-OH is a crucial starting material in the stepwise synthesis of longer peptide chains. In this process, known as solid-phase peptide synthesis (SPPS), the Boc protecting group prevents unwanted side reactions at the N-terminal amino group of methionine while its carboxyl group is activated to form a peptide bond with the next amino acid in the sequence. youtube.com Once the coupling reaction is complete, the Boc group is removed, and the cycle can be repeated to elongate the peptide chain. youtube.com This method allows for the precise construction of peptides with specific sequences, which is essential for creating bioactive peptides and peptidomimetics with therapeutic potential. cymitquimica.comchemimpex.com

For instance, research has demonstrated the use of Boc-protected amino acids and dipeptides in the synthesis of various peptide sequences. ias.ac.inuniversiteitleiden.nl The synthesis of a protected tripeptide, Boc-Gly-Leu-Met-NH2, was achieved by attaching Boc-Met-OH to a resin, followed by the sequential coupling of Boc-Leu-OH and Boc-Gly-OH. ias.ac.in This highlights the role of Boc-protected dipeptides like this compound as foundational units in constructing more complex peptide structures.

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. This compound can be incorporated into the design of these novel therapeutic agents. mdpi.com By modifying the peptide backbone or introducing non-natural amino acids, researchers can create peptidomimetics that retain the desired biological activity while overcoming the limitations of natural peptides. beilstein-journals.org

The synthesis of bifunctional opioid/melanocortin peptidomimetics for neuropathic pain illustrates this application. mdpi.com In these complex molecules, Boc-protected amino acids and dipeptides, including structures analogous to this compound, are used as building blocks. The synthesis involves a standard Boc strategy on a solid support, where the sequential coupling of these units leads to the final peptidomimetic structure. mdpi.com

Role in Bioconjugation Chemistry as a Functional Handle for Labeling

The methionine residue within this compound provides a functional handle for various bioconjugation reactions. While the primary focus of its use is in peptide chain elongation, the thioether group in the methionine side chain can be a site for specific chemical modifications, although this is a less common application compared to its role as a building block.

More broadly, the principles of using protected dipeptides are central to bioconjugation. For example, a building block like N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed for peptide ubiquitination, a process that is compatible with other modifications like fluorescent labeling. acs.org This demonstrates how protected amino acid and peptide units can be engineered to introduce specific functionalities for labeling and studying biological processes. acs.org The ability to selectively deprotect and modify specific sites is a cornerstone of creating labeled peptides for research and diagnostic purposes. peptide.com

Monomer or Constituent in the Development of Peptide-Based Polymers and Functional Materials

Peptide-based polymers are a class of materials that combine the structural features of polymers with the biological functionality of peptides. This compound and similar protected dipeptides can serve as monomers or constituents in the synthesis of these advanced materials. rsc.orgnih.gov The self-assembly properties of peptides can be harnessed to create structured materials like hydrogels and nanofibers for applications in tissue engineering and drug delivery. nih.govresearchgate.net

Research into the synthesis of β-sheet polymers based on amyloidogenic short peptide segments provides a relevant example. rsc.org In this work, a tripeptide, Boc-LVF-OH, was synthesized and then coupled to a methacrylate (B99206) monomer. rsc.org This peptide-containing monomer was subsequently polymerized to create a well-defined polymer. rsc.org This process illustrates how a Boc-protected peptide unit can be a fundamental component in the creation of functional, peptide-based polymers. The Boc group is crucial during the monomer synthesis and is later removed to yield the final functional polymer. rsc.org

Use in Fragment Condensation Strategies for Convergent Synthesis

Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins. acs.orgpolypeptide.com Instead of adding amino acids one by one, this method involves the synthesis of several smaller, protected peptide fragments, which are then coupled together. acs.org This "convergent" approach can be more efficient and lead to a purer final product compared to a linear synthesis. polypeptide.com

Exploration in Biochemical and Mechanistic Research Non Clinical Focus

Design and Synthesis as Substrate Analogs for Enzyme Characterization (e.g., Proteases)

While detailed studies specifically using Boc-gly-met-OH as a substrate analog for proteases are not widely reported, its design principles are well-established in enzymology. The synthesis of such a dipeptide would typically involve standard solution-phase or solid-phase peptide synthesis methodologies. The Boc group on the N-terminus prevents self-polymerization and directs the coupling reaction between the carboxyl group of the Boc-protected glycine (B1666218) and the amino group of the methionine.

In the context of enzyme characterization, this compound could be employed to investigate proteases that exhibit specificity for small, uncharged residues at the P1' position (methionine) following a glycine at the P1 position. By presenting the enzyme with this simplified dipeptide, researchers can ascertain fundamental aspects of substrate recognition and binding in the absence of confounding interactions from a larger peptide chain.

Table 1: Potential Applications in Enzyme Substrate Studies

| Research Question | How this compound Could Be Used | Potential Data Generated |

|---|---|---|

| Does Protease X cleave at Gly-Met junctions? | Incubate Protease X with this compound and analyze for cleavage products (Boc-glycine and methionine). | Confirmation of cleavage specificity. |

| What are the basic kinetic parameters? | Use varying concentrations of this compound in an enzyme assay. | Michaelis-Menten constants (Km and Vmax) for this specific dipeptide. |

Use in In Vitro Enzymology for Mechanistic Investigations of Peptide Cleavage or Modification

For in vitro enzymology, this compound can serve as a minimal substrate to dissect the mechanism of peptide cleavage. The simplicity of the molecule allows for straightforward analysis of reaction products, typically through techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Researchers could use this compound to:

Determine the precise cleavage site: Analysis of the reaction mixture would clearly show the generation of Boc-glycine and methionine if the peptide bond between them is hydrolyzed.

Investigate the role of the methionine sulfur: The methionine residue offers a site for potential modification, such as oxidation. Studies could explore whether an enzyme's activity is affected by the oxidation state of the methionine, providing insight into the chemical environment of the enzyme's active site.

Study the impact of the Boc group: The bulky, hydrophobic Boc group can influence how the dipeptide interacts with the enzyme's active site. Comparing the enzymatic processing of this compound with that of other N-terminally modified or unmodified Gly-Met peptides can reveal details about the steric and electronic requirements of the enzyme's binding pocket.

Development as Chemical Probes for Cellular Pathways or Biological Systems (e.g., Fluorogenic Substrates)

The development of this compound into a chemical probe, such as a fluorogenic substrate, is a plausible but not widely documented application. The general strategy involves attaching a fluorophore and a quencher to the peptide in such a way that cleavage of the peptide bond separates them, leading to an increase in fluorescence.

For this compound, this could be achieved by modifying the C-terminus of methionine with a fluorophore and the N-terminus (after deprotection of the Boc group and replacement with a different linker) with a quencher. However, the inherent structure of this compound itself is as a precursor or a building block for such probes, rather than a probe in its own right. Its synthesis would be the first step in creating a more complex molecule designed for detecting specific protease activity in a cellular lysate or in vitro system.

Role in Understanding Peptide-Protein Interactions (in vitro)

In the study of peptide-protein interactions, this compound can be used as a simple ligand in in vitro binding assays. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) could potentially utilize this dipeptide to probe the binding pockets of proteins that recognize the Gly-Met sequence.

The advantages of using a small, defined peptide like this compound include:

Simplified Data Interpretation: The interaction data is less complex to analyze compared to that from a longer, more flexible peptide.

Mapping Binding Sites: It can be used in competitive binding assays to determine if a larger peptide or protein binds to the same site.

Defining Minimal Recognition Motifs: Successful binding of this compound to a protein would indicate that this dipeptide sequence is a core component of the recognition motif.

While the available research literature does not provide extensive examples of these applications specifically for this compound, its chemical structure and the principles of biochemical research strongly support its potential utility in these areas.